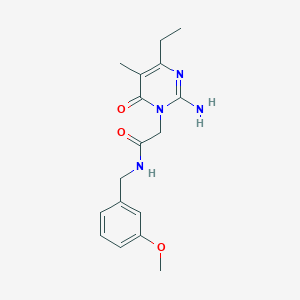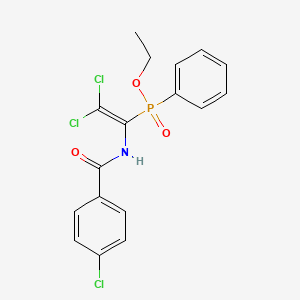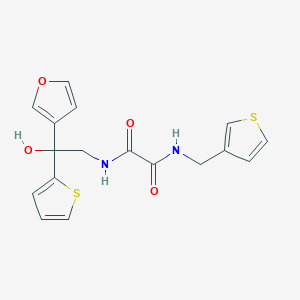
N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C17H16N2O4S2 and its molecular weight is 376.45. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The research on compounds related to N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide has involved various synthetic techniques aimed at creating functionalized polyheterocyclic compounds. For example, a study demonstrated a photoinduced direct oxidative annulation technique that allowed the synthesis of highly functionalized 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones without the need for transition metals or oxidants. This method highlighted the phenomenon of excited-state intramolecular proton transfer (ESIPT) in the resulting compounds (Zhang et al., 2017).
Heteroaromatic Synthesis
Heteroaromatic compounds, including those with furan and thiophene moieties, have been synthesized through various innovative methods. The decarboxylative Claisen rearrangement reactions have been utilized to yield 2,3-disubstituted heteroaromatic products, showcasing the versatility of these compounds in synthesizing complex molecular structures (Craig et al., 2005).
Photophysical Properties
Compounds incorporating furan and thiophene units have also been studied for their photophysical properties. For instance, phenothiazine derivatives with furan as a conjugated linker demonstrated improved solar energy-to-electricity conversion efficiency in dye-sensitized solar cells, highlighting the impact of conjugated linkers on device performance (Kim et al., 2011).
Material Science Applications
In the field of material science, bis(2-(3,4-ethylenedioxy)thienyl)-based monomers have been synthesized and characterized for their potential in creating electrochromic conducting polymers. These studies have shown that such compounds can form polymers with low redox switching potentials and stable conducting states, which are crucial for various electronic applications (Sotzing et al., 1996).
Catalytic Activity
Research has also delved into the catalytic properties of related compounds. N,N'-Bis(furan-2-ylmethyl)oxalamide, a bidentate ligand, has been found to effectively promote Cu-catalyzed N-arylation of anilines and cyclic secondary amines, showcasing its utility in coupling a broad range of (hetero)aryl bromides with various amines (Bhunia et al., 2017).
Eigenschaften
IUPAC Name |
N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-(thiophen-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-15(18-8-12-4-7-24-10-12)16(21)19-11-17(22,13-3-5-23-9-13)14-2-1-6-25-14/h1-7,9-10,22H,8,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBYKVCXSJZLLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C(=O)NCC2=CSC=C2)(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(thiophen-3-ylmethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

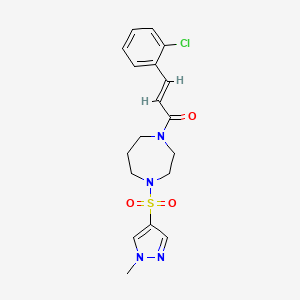
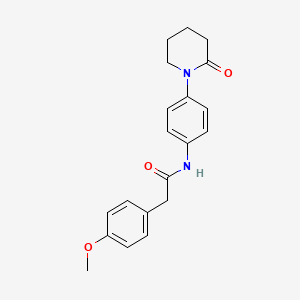

![N-(3,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2877360.png)
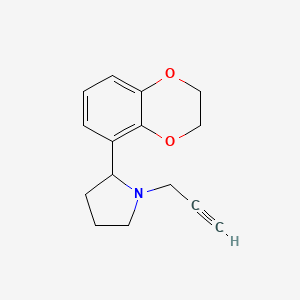
![1-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]-2-(pyridin-4-yl)azepane](/img/structure/B2877363.png)

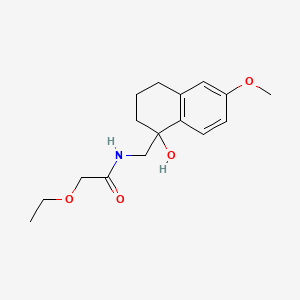
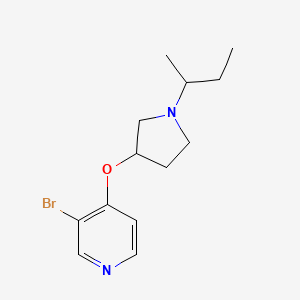
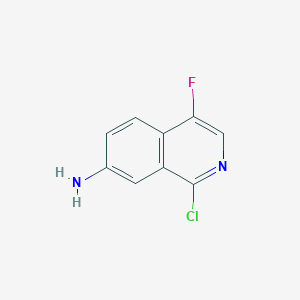

![N-(3-chloro-4-methylphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2877372.png)
